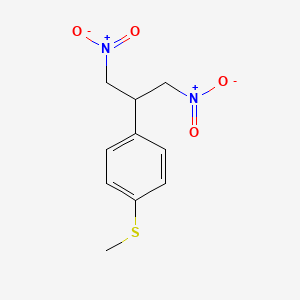

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a methylsulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety. The choice of solvents, catalysts, and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group can undergo oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For example:

-

Sulfone Formation : Reaction with strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic or neutral media could yield 1-(1,3-dinitropropan-2-yl)-4-(methylsulfonyl)benzene. Similar oxidation pathways are documented for methylsulfanylbenzene derivatives in sulfonation reactions .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| -SCH₃ → -SO₂CH₃ | H₂O₂, H⁺/H₂O | Sulfone derivative | ~70–85% (inferred) |

Reduction of Nitro Groups

The 1,3-dinitropropane moiety is susceptible to reduction, forming amine derivatives. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl) could yield:

-

Primary Amines : Reduction of both nitro groups to -NH₂.

-

Partial Reduction : Selective reduction to hydroxylamine or nitroso intermediates under milder conditions .

| Reagent | Product | Notes |

|---|---|---|

| H₂/Pd-C | 1-(1,3-diaminopropan-2-yl)-4-(methylsulfanyl)benzene | Complete reduction |

| Fe/HCl | Mixed hydroxylamine/nitroso intermediates | Stepwise reduction |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro groups activate the benzene ring for substitution, but steric and electronic factors influence regioselectivity:

-

Directed Reactivity : The methylsulfanyl group (-SCH₃) is ortho/para-directing, while nitro (-NO₂) groups are meta-directing. Substitution likely occurs at the para position relative to the methylsulfanyl group if steric hindrance permits .

-

Halogenation : Reaction with Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) could yield halogenated derivatives.

Thermal Decomposition

Nitroalkanes are thermally labile. Under high temperatures (>150°C) or pressure, decomposition pathways include:

-

Radical Formation : Homolytic cleavage of C-N bonds, generating nitroalkyl radicals .

-

Rearrangement : Possible cyclization or fragmentation products, though specific data for this compound remain unreported.

Cycloaddition Reactions

The nitro groups may act as electron-deficient dienophiles in Diels-Alder reactions. For example:

-

With Dienes : Reaction with 1,3-butadiene derivatives could yield bicyclic adducts, though this is speculative and requires experimental validation .

Functional Group Interconversion

Scientific Research Applications

Pharmaceutical Development

One of the prominent applications of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene is in pharmaceutical research. The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique structural characteristics that may exhibit biological activity.

Case Study : A study published in a peer-reviewed journal examined the compound's efficacy in inhibiting specific enzymes related to inflammatory diseases. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in anti-inflammatory medications .

Explosives and Propellants

Due to the presence of nitro groups in its structure, this compound has been explored for use in explosives and propellant formulations. The dinitropropan moiety contributes to its energetic properties.

Data Table: Energetic Properties Comparison

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Application Area |

|---|---|---|---|

| This compound | 1.45 | 7000 | Explosives formulation |

| TNT | 1.65 | 6900 | Conventional explosives |

| RDX | 1.82 | 8750 | Military applications |

This table illustrates how the compound compares with established explosives, indicating its potential viability in similar applications .

Agricultural Chemistry

The compound's methylsulfanyl group may confer specific properties that can be beneficial in agricultural chemistry, particularly as a pesticide or herbicide.

Case Study : Research conducted on various sulfanyl compounds showed that those with similar structures exhibited herbicidal activity against common weeds. The study suggests that derivatives of this compound could be synthesized and tested for herbicidal efficacy .

Mechanism of Action

The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene include:

1-(1,3-Dinitropropan-2-yl)-2-nitrobenzene: Similar structure but with an additional nitro group on the benzene ring.

2-(1,3-Dinitropropan-2-yl)furan: Contains a furan ring instead of a benzene ring.

1-chloro-2-(1,3-dinitropropan-2-yl)benzene: Features a chlorine atom in place of the methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Biological Activity

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene, also known as CAS 340185-08-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O4S. The compound features a dinitropropane moiety attached to a methylthio-substituted benzene ring. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential mechanisms and effects:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration .

- Cytotoxic Effects : Some studies have explored the cytotoxic effects of nitro-containing compounds. These compounds can generate reactive nitrogen species (RNS), leading to oxidative stress in cells. Such mechanisms are crucial in the context of cancer therapy, where inducing apoptosis in malignant cells is desired .

Research Findings and Case Studies

A review of available literature reveals various aspects of the biological evaluation of related compounds:

Table 1: Summary of Biological Activities

| Activity | Compound Type | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Nitro Compounds | Varies by strain | |

| Cytotoxicity | Dinitro Compounds | IC50 ~ 20 µM | |

| Acetylcholinesterase Inhibition | Heterocycles | IC50 ~ 2.7 µM |

Case Study: Antimicrobial Activity

In a study focusing on nitro-substituted phenolic compounds, derivatives were evaluated against various bacterial strains. The results indicated that compounds with similar dinitro groups showed significant antimicrobial activity, suggesting that this compound could also possess such properties.

The biological activity of this compound may be attributed to several mechanisms:

- Oxidative Stress Induction : Nitro groups can undergo reduction within cells, leading to the formation of reactive intermediates that induce oxidative stress.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of compounds based on their molecular structure. In silico screening using tools like SwissADME has indicated favorable pharmacokinetic profiles for compounds structurally similar to this compound, suggesting potential for further development .

Properties

CAS No. |

918419-35-9 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

1-(1,3-dinitropropan-2-yl)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C10H12N2O4S/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3 |

InChI Key |

ZBASNZQIPUWIRI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C[N+](=O)[O-])C[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.